N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2-fluorobenzamide
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Overview
Description
N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2-fluorobenzamide is a complex organic compound that features a benzothiazole moiety, a thiophene ring, and a fluorobenzamide group
Mechanism of Action
Target of Action
Similar compounds with a benzothiazole moiety have been reported to exhibit antibacterial activity , suggesting that this compound may also target bacterial cells.
Mode of Action
It is known that benzothiazole derivatives can interact with various biological targets, leading to changes in cellular processes . For instance, some benzothiazole derivatives have been found to inhibit topoisomerase I, a crucial enzyme involved in DNA replication .
Biochemical Pathways
Based on the known activities of similar benzothiazole derivatives, it can be inferred that this compound may interfere with bacterial growth and proliferation by disrupting essential cellular processes .
Pharmacokinetics
A study on similar benzothiazole derivatives suggested that these compounds have a favorable pharmacokinetic profile .
Result of Action
Based on the known activities of similar benzothiazole derivatives, it can be inferred that this compound may exert antibacterial effects by inhibiting bacterial growth and proliferation .
Preparation Methods
The synthesis of N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2-fluorobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzothiazole Derivative: The initial step involves the synthesis of a benzothiazole derivative through the reaction of 2-aminobenzenethiol with an appropriate aldehyde under acidic conditions.
Synthesis of Thiophene Derivative: The thiophene ring is synthesized via a cyclization reaction involving a diketone and elemental sulfur.
Coupling Reaction: The benzothiazole and thiophene derivatives are then coupled using a palladium-catalyzed cross-coupling reaction to form the desired intermediate.
Fluorobenzamide Formation: Finally, the intermediate is reacted with 2-fluorobenzoyl chloride in the presence of a base to yield this compound.
Chemical Reactions Analysis
N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2-fluorobenzamide undergoes various chemical reactions, including:
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2-fluorobenzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-tubercular agent due to its benzothiazole moiety, which is known to exhibit antimicrobial properties.
Biological Studies: It is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a precursor for other complex organic molecules.
Comparison with Similar Compounds
N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2-fluorobenzamide can be compared with other benzothiazole derivatives:
N-(1,3-benzothiazol-2-yl)-2-chloroacetamide: This compound also features a benzothiazole moiety but has different substituents, leading to variations in its biological activity.
3-(1,3-benzothiazol-2-yl)-2-phenylthiazolidine: This compound includes a thiazolidine ring instead of a thiophene ring, resulting in different chemical properties and applications.
N-(6-chlorobenzo[d]thiazol-2-yl)-4-fluorobenzamide: Similar to the target compound, this derivative has a fluorobenzamide group but differs in the position of the chlorine atom, affecting its reactivity and biological effects.
This compound stands out due to its unique combination of structural features, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2OS2/c1-11-12(2)25-20(23-18(24)13-7-3-4-8-14(13)21)17(11)19-22-15-9-5-6-10-16(15)26-19/h3-10H,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWZHHGEQWOXFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=CC=C4F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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